molecular formula C9H11BrN2O2S B15317971 4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole

4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole

Cat. No.: B15317971
M. Wt: 291.17 g/mol
InChI Key: WOHAIKKBAZAWNA-UHFFFAOYSA-N
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Description

4-({3-bromobicyclo[111]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of 3-bromobicyclo[1.1.1]pentane, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene
  • 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid

Uniqueness

4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole is unique due to its combination of a bicyclic structure with a sulfonyl group and a pyrazole ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

4-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]-1-methylpyrazole

InChI

InChI=1S/C9H11BrN2O2S/c1-12-3-7(2-11-12)15(13,14)9-4-8(10,5-9)6-9/h2-3H,4-6H2,1H3

InChI Key

WOHAIKKBAZAWNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)C23CC(C2)(C3)Br

Origin of Product

United States

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